Product packaging for L-Alanine, N-(methoxyacetyl)-(9CI)(Cat. No.:CAS No. 257638-52-1)

L-Alanine, N-(methoxyacetyl)-(9CI)

Cat. No.: B3119971
CAS No.: 257638-52-1
M. Wt: 161.16 g/mol
InChI Key: ZYAUFQSPAQSBMQ-BYPYZUCNSA-N
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Description

Significance of N-Acylated Amino Acids in Chemical and Biological Systems

N-acylated amino acids are a diverse and important family of molecules with a wide range of functions in both chemical and biological contexts. nih.govfrontiersin.org Their presence in biological systems has been known for a considerable time, with early examples including urinary N-isovaleroylglycine in patients with isovaleric acidemia. frontiersin.org

In biological systems, NAAs act as signaling molecules, participating in cell-to-cell communication. wikipedia.org They are structurally related to endocannabinoids and are considered part of the expanded endocannabinoidome. nih.govresearchgate.net This relationship has spurred significant research into their therapeutic potential. nih.govresearchgate.net NAAs are involved in a variety of physiological and pathological processes, including cardiovascular function, metabolic homeostasis, inflammation, and pain perception. wikipedia.org For instance, some N-acyl alanines have demonstrated antiproliferative effects in vitro. nih.gov

From a chemical perspective, the synthesis of amides is a fundamental process in many synthetic endeavors. frontiersin.org The diversity of both the amino acid and the acyl chain allows for the theoretical creation of hundreds of novel bioactive lipids. researchgate.net This versatility makes NAAs valuable tools in medicinal chemistry and drug discovery.

Overview of L-Alanine Derivatives in Research Contexts

L-alanine, a non-essential amino acid, serves as a fundamental building block for a vast array of derivatives with applications in medicine and biochemistry. ontosight.aiontosight.ai Researchers have synthesized and investigated numerous L-alanine derivatives for their potential as enzyme inhibitors and antimicrobial agents. ontosight.ai

The modification of L-alanine's structure can lead to compounds with specific biological activities. For example, certain derivatives have been explored as potential inhibitors of enzymes involved in various disease pathways. ontosight.ai The inherent chirality of L-alanine is often crucial for its biological function and the activity of its derivatives. ontosight.ai

In the field of materials science, derivatives such as N-methacryloyl-L-alanine have been used to create novel polymers. nih.gov These polymers can be grafted onto other materials, like chitosan (B1678972) microspheres, to develop new adsorbents for applications such as the detection of trace metal elements in food. nih.gov The development of synthetic methods to create organometallic reagents from iodoalanine derivatives has also opened up pathways for synthesizing non-natural α-amino acids through palladium-catalyzed cross-coupling reactions. orgsyn.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO4 B3119971 L-Alanine, N-(methoxyacetyl)-(9CI) CAS No. 257638-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-methoxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(6(9)10)7-5(8)3-11-2/h4H,3H2,1-2H3,(H,7,8)(H,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUFQSPAQSBMQ-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601307477
Record name L-Alanine, N-(methoxyacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257638-52-1
Record name L-Alanine, N-(methoxyacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257638-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-(methoxyacetyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601307477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for N Methoxyacetyl L Alanine and Its Analogs

Historical Development of Synthetic Routes to N-Acylated Alanine (B10760859) Derivatives

The synthesis of N-acylated amino acids, including derivatives of alanine, has a rich history rooted in the need to protect the amino group during peptide synthesis and other chemical transformations. One of the earliest and most enduring methods for the N-acylation of amines is the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann wikipedia.org. This reaction typically involves the use of an acyl chloride and an amine in the presence of a base, often in a two-phase system of water and an organic solvent wikipedia.orgorganic-chemistry.org. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide organic-chemistry.orgbyjus.com.

Historically, this method has been widely applied to the N-acylation of amino acids. For instance, the acylation of benzylamine (B48309) with acetyl chloride under Schotten-Baumann conditions yields N-benzylacetamide wikipedia.org. This fundamental reaction laid the groundwork for the synthesis of a vast array of N-acyl amino acids. The conditions of the Schotten-Baumann reaction, particularly the use of an aqueous basic environment, have been a cornerstone in organic synthesis for over a century wikipedia.orgbyjus.com. While initially focused on benzoylation, the principles of the Schotten-Baumann reaction are applicable to a wide range of acyl chlorides, including those that would be used to synthesize N-acylated alanine derivatives byjus.com.

Early methods for peptide synthesis, such as the Fischer peptide synthesis developed in 1903, also relied on the principles of N-acylation, highlighting the long-standing importance of these reactions in amino acid chemistry wikipedia.org. Over time, variations and improvements to the Schotten-Baumann method have been developed, including the use of different bases and solvent systems to optimize yields and reaction conditions for specific amino acids researchgate.net. The historical development of these synthetic routes has been crucial in enabling the synthesis of more complex molecules like N-methoxyacetyl-L-alanine.

Multi-Step Synthesis Approaches for N-Methoxyacetyl-L-Alanine

The synthesis of N-methoxyacetyl-L-alanine typically involves a multi-step approach that requires careful consideration of protecting groups and reaction conditions to achieve the desired product with high purity and yield.

Protection Group Chemistry in Amino Acid Functionalization

Due to the presence of both an amino and a carboxylic acid group, the synthesis of N-acylated amino acids often necessitates the use of protecting groups to prevent unwanted side reactions. A protecting group is a chemical moiety that is temporarily introduced to a functional group to ensure chemoselectivity during a subsequent reaction organic-chemistry.org.

For the synthesis of N-methoxyacetyl-L-alanine, the carboxylic acid group of L-alanine may need to be protected before the N-acylation step. This prevents the formation of undesired side products. Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl (B1604629) esters libretexts.org. The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps and the ease of its removal. For example, benzyl esters can be removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions libretexts.org.

The general strategy involves the following steps:

Protection of the carboxyl group: The carboxylic acid of L-alanine is converted into an ester.

N-acylation: The amino group of the protected L-alanine is then acylated.

Deprotection: The protecting group on the carboxyl group is removed to yield the final N-acylated amino acid.

The selection of an appropriate protecting group is guided by its stability under the acylation conditions and the mildness of the conditions required for its removal to avoid racemization or degradation of the final product.

Introduction of the Methoxyacetyl Moiety

The key step in the synthesis of N-methoxyacetyl-L-alanine is the introduction of the methoxyacetyl group onto the nitrogen atom of L-alanine. This is typically achieved using methoxyacetyl chloride as the acylating agent. Methoxyacetyl chloride is a reactive acyl chloride that can be prepared by reacting methoxyacetic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride chemicalbook.com.

The N-acylation reaction is generally carried out under basic conditions, akin to the Schotten-Baumann reaction. A base, such as sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine (B128534), is used to neutralize the hydrochloric acid formed during the reaction byjus.com. The reaction is typically performed in a suitable organic solvent like dichloromethane (B109758) or tetrahydrofuran.

A general procedure for the methoxyacetylation of L-alanine (with a protected carboxyl group) would involve dissolving the protected amino acid in an appropriate solvent, adding a base, and then slowly adding methoxyacetyl chloride at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction.

Table 1: Reagents for the Synthesis of Methoxyacetyl Chloride

Precursor Chlorinating Agent Typical Solvent
Methoxyacetic acid Oxalyl chloride Dichloromethane

Esterification and Amidation Reactions

Once N-methoxyacetyl-L-alanine is synthesized, it can be further modified through esterification of its carboxylic acid group or amidation to form N-methoxyacetyl-L-alanine amides.

Esterification: The esterification of N-acylated amino acids can be challenging due to their zwitterionic nature in the unprotected form. However, for N-protected amino acids like N-methoxyacetyl-L-alanine, standard esterification methods can be employed. Acid-catalyzed esterification, using an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common method. Another approach is the use of coupling reagents, such as Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide), which can facilitate esterification under milder conditions nih.govnih.gov. Microwave-assisted esterification has also been shown to be an effective method, often leading to shorter reaction times and higher yields nih.govnih.gov.

Amidation: The formation of an amide bond from the carboxylic acid of N-methoxyacetyl-L-alanine can be achieved using various coupling reagents. These reagents activate the carboxyl group, making it more susceptible to nucleophilic attack by an amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) salts like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) bachem.com. The choice of coupling reagent and reaction conditions is crucial to minimize side reactions and prevent racemization at the chiral center of the alanine moiety bachem.com. Lewis acid catalysis has also been explored for the direct amidation of unprotected amino acids, offering a protecting-group-free approach nih.gov.

Table 2: Common Coupling Reagents for Amidation

Coupling Reagent Class Example
Carbodiimides N,N'-Dicyclohexylcarbodiimide (DCC)
Phosphonium Salts BOP, PyBOP

Stereoselective Synthesis of Chiral N-Methoxyacetyl-L-Alanine Analogs

The synthesis of specific stereoisomers of N-methoxyacetyl-alanine analogs is of great importance, as the biological activity of chiral molecules is often dependent on their stereochemistry. Enantioselective methodologies are employed to control the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity.

Enantioselective Methodologies in N-Acylated Amino Acid Synthesis

Enantioselective synthesis of N-acylated amino acids can be achieved through various strategies, with the use of chiral auxiliaries being a prominent approach. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a subsequent reaction wikipedia.org. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled .

In the context of synthesizing chiral N-methoxyacetyl-alanine analogs, a chiral auxiliary could be attached to a glycine (B1666218) derivative. Subsequent alkylation or other C-C bond-forming reactions at the α-carbon would be directed by the chiral auxiliary, leading to the formation of a specific stereoisomer of an alanine derivative. The methoxyacetyl group could be introduced before or after this key stereocontrol step. Oxazolidinones, derived from readily available amino alcohols, are a widely used class of chiral auxiliaries that have been successfully employed in the asymmetric synthesis of amino acids wikipedia.org.

Another approach involves the use of chiral catalysts. For example, enantioselective hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can produce a specific enantiomer of the amino acid derivative. While this is a powerful method, it requires the synthesis of the appropriate dehydroamino acid precursor.

Furthermore, chemoenzymatic methods offer a green and highly selective alternative for the synthesis of chiral N-acylated amino acids. Enzymes such as aminoacylases can selectively catalyze the acylation or deacylation of amino acids with high enantioselectivity nih.govresearchgate.net.

Table 3: Examples of Chiral Auxiliaries Used in Asymmetric Synthesis

Chiral Auxiliary Typical Application
Evans' Oxazolidinones Asymmetric aldol (B89426) reactions, alkylations
Camphorsultam Asymmetric Diels-Alder reactions, Michael additions

Deuterium (B1214612) Labeling Techniques for Mechanistic Elucidation

Deuterium labeling is a powerful tool for investigating reaction mechanisms, primarily through the study of the kinetic isotope effect (KIE). wikipedia.orgchem-station.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Since deuterium is twice as heavy as protium (B1232500) (¹H), the vibrational frequency of a carbon-deuterium (C-D) bond is lower than that of a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is needed to break a C-D bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. wikipedia.org

In the context of N-methoxyacetyl-L-alanine synthesis and its subsequent reactions, deuterium labeling can provide critical insights. For instance, to elucidate the mechanism of the N-acylation step, specific hydrogen atoms on the alanine nitrogen or the methoxyacetyl group could be replaced with deuterium.

Key applications of deuterium labeling include:

Primary Kinetic Isotope Effect (PKIE): A significant change in the reaction rate (typically kH/kD > 2) upon isotopic substitution indicates that the bond to the labeled atom is being broken or formed in the rate-limiting step. wikipedia.org If deuterating the N-H bond of L-alanine significantly slows its reaction with a methoxyacetylating agent, it would suggest that N-H bond cleavage is part of the rate-determining step.

Secondary Kinetic Isotope Effect (SKIE): A smaller KIE (typically 0.7 < kH/kD < 1.5) is observed when the bond to the isotope is not broken but is located at or near a reacting center. wikipedia.org This effect often arises from a change in hybridization of the carbon atom to which the isotope is attached. For example, labeling the α-carbon of alanine could help probe changes at the stereocenter during a reaction.

Solvent Isotope Effects: Conducting a reaction in a deuterated solvent (e.g., D₂O instead of H₂O) can reveal the role of the solvent and proton transfer steps in the reaction mechanism.

Mechanistic Pathway Tracing: Deuterium atoms serve as labels to track the fate of specific parts of a molecule. In complex rearrangements or multistep syntheses involving N-methoxyacetyl-L-alanine, deuterium labeling can unambiguously determine which atoms are transferred or how fragments are connected. nih.gov

For example, in studies of amide bond formation, kinetic H/D amide isotope effects can be used to understand when hydrogen bonds are formed during processes like protein folding. nih.govbakerlab.org While not a synthetic reaction, the principles are transferable to understanding the transition states in amide synthesis. Catalytic hydrogen isotope exchange (HIE) reactions, often using deuterium oxide (D₂O) as the deuterium source, allow for the direct replacement of C-H bonds with C-D bonds, providing labeled compounds for mechanistic studies. chem-station.com

Synthesis of Structural Analogs and Derivatives of N-Methoxyacetyl-L-Alanine

The core structure of N-methoxyacetyl-L-alanine serves as a scaffold for the synthesis of a wide array of structural analogs and derivatives. These modifications are aimed at creating compounds with tailored properties, including altered steric hindrance, electronic characteristics, and functional groups for further conjugation.

Design and Synthesis of N-Methoxyacetyl-N-(Substituted Phenyl/Pyrazolyl) Alanine Esters

The synthesis of N-aryl and N-heteroaryl derivatives of N-methoxyacetyl-L-alanine esters involves multi-step strategies, typically beginning with the N-arylation of the parent amino acid ester, followed by N-acylation.

N-(Substituted Phenyl) Alanine Ester Analogs: The key step in synthesizing these analogs is the formation of the N-aryl bond. Modern cross-coupling reactions are highly effective for this transformation. A common approach is the Buchwald-Hartwig amination, which couples an amine (L-alanine ester) with an aryl halide (a substituted iodobenzene (B50100) or bromobenzene) using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net Alternatively, N-arylation can be achieved using aryl triflates under mild, metal-free conditions. acs.org

A general synthetic route is as follows:

N-Arylation: L-alanine methyl ester is coupled with a substituted aryl iodide (e.g., 4-methoxyiodobenzene) in the presence of a palladium catalyst like Pd₂(dba)₃, a ligand such as XPhos, and a base (e.g., Cs₂CO₃). This reaction forms the N-(substituted phenyl)-L-alanine methyl ester. researchgate.netacs.org

N-Acylation: The resulting secondary amine is then acylated. The N-(substituted phenyl)-L-alanine methyl ester is treated with methoxyacetyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine to yield the final product, N-methoxyacetyl-N-(substituted phenyl)-L-alanine methyl ester.

N-(Substituted Pyrazolyl) Alanine Ester Analogs: The synthesis of N-pyrazolyl derivatives follows a similar logic, but first requires the synthesis of a suitable pyrazole (B372694) precursor. Pyrazoles are typically synthesized via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govdergipark.org.trnih.gov To be incorporated into the alanine structure, a pyrazole with a reactive handle, such as a halogen, is needed.

A plausible synthetic pathway:

Pyrazole Synthesis: A functionalized pyrazole, such as 4-iodopyrazole (B32481), is synthesized.

N-Arylation: The 4-iodopyrazole is coupled with an L-alanine ester using conditions analogous to the Buchwald-Hartwig amination described for the phenyl derivatives. This step forms the N-(pyrazol-4-yl)-L-alanine ester.

N-Acylation: The product from the previous step is acylated with methoxyacetyl chloride to afford the target compound, N-methoxyacetyl-N-(pyrazol-4-yl)-L-alanine ester.

Synthesis of Atropisomeric N-Acylated Alanine Derivatives

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. In N-acylated alanine derivatives, specifically those with a substituted N-aryl group, significant steric hindrance between the ortho-substituents on the aryl ring and the bulky acyl group can restrict rotation around the N-C(aryl) bond, leading to stable, isolable enantiomers.

The synthesis of these challenging molecules requires atroposelective methods that can control the orientation around the chiral axis during bond formation. A key strategy is the use of chiral catalysts in the N-acylation step. acs.orgnih.gov

One prominent method is the organocatalytic atroposelective N-acylation. acs.orgacs.org In this approach, an N-aryl alanine derivative (the nucleophile) is reacted with an activated acylating agent in the presence of a chiral catalyst, such as an isothiourea. The mechanism generally involves the chiral catalyst activating the acyl donor to form a reactive intermediate. This intermediate then delivers the acyl group to the nucleophile in a spatially controlled manner, favoring the formation of one atropisomer over the other. acs.org This strategy has been successfully applied to the synthesis of axially chiral anilides with high enantioselectivities. nih.govacs.orgresearchgate.net

Another powerful technique is the rhodium-catalyzed asymmetric N-H insertion reaction, which can be used to construct C-N axial chirality by reacting indole (B1671886) or aniline (B41778) derivatives with diazo compounds. pku.edu.cn Adapting such methods could provide a route to atropisomeric N-aryl alanine derivatives. The success of these syntheses depends critically on the steric bulk of both the N-aryl substituents and the N-acyl group to ensure a sufficiently high rotational barrier for the atropisomers to be stable at room temperature.

Grafting Methodologies for Alanine Derivatives onto Nanomaterials

Grafting alanine derivatives onto the surfaces of nanomaterials is a crucial strategy for enhancing their biocompatibility and tailoring their surface properties for applications in fields like regenerative medicine and drug delivery. nih.govnih.gov Several methodologies have been developed to covalently attach these biomolecules to various nanoparticle surfaces, such as hydroxyapatite (B223615) (HAp). nih.gov

A study on the functionalization of HAp nanoparticles compared three different grafting procedures using either L-alanine or L-alanine methyl ester hydrochloride as the precursor. nih.gov

Simple Mixing: This straightforward method involves the homogenization of the alanine precursor with the HAp nanopowder, followed by vortexing and rinsing. It is a simple and accessible technique for surface modification. nih.gov

Thermal Induction: This method uses heat to promote the grafting reaction between the alanine derivative and the nanoparticle surface.

In Situ Grafting: In this approach, the alanine precursor is added directly to the reaction mixture during the synthesis of the HAp nanoparticles. This allows the amino acid to be incorporated into the material as it forms, potentially leading to a more uniform distribution. nih.gov

The efficiency of these methods can be evaluated using techniques such as X-ray powder diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of alanine's characteristic functional groups, and thermal analyses (TGA) to quantify the amount of organic material grafted. nih.gov The choice of method and precursor significantly impacts the final organic content on the nanoparticles. nih.gov

Table 1: Comparison of Grafting Methods for L-Alanine onto Hydroxyapatite (HAp) Nanoparticles

Grafting Method Alanine Precursor Sample Code Organic Content (wt%)
Simple Mixing L-Alanine SMA 8%
Thermal Induction L-Alanine Methyl Ester HCl TTE 25%
In Situ L-Alanine ISA 10%
In Situ L-Alanine Methyl Ester HCl ISE 14%

Data sourced from a study on alanine-grafted hydroxyapatite nanoparticles. nih.gov

These grafting strategies, often categorized as "Grafting To" (attaching a pre-synthesized molecule) or "Grafting From" (initiating polymerization from the surface), provide a versatile toolkit for creating functional hybrid nanomaterials. genepep.com

Advanced Structural Characterization and Spectroscopic Analysis of N Methoxyacetyl L Alanine

High-Resolution X-Ray Diffraction Studies

High-resolution X-ray diffraction is a cornerstone for the definitive determination of a molecule's three-dimensional structure and its arrangement within a crystal lattice.

Single Crystal X-Ray Diffraction for Molecular and Crystal Structure Elucidation

Single crystal X-ray diffraction analysis stands as the gold standard for unambiguously determining the precise atomic arrangement, bond lengths, bond angles, and stereochemistry of a crystalline compound. For N-Methoxyacetyl-L-alanine, this technique would provide invaluable insights into the conformation of the methoxyacetyl group relative to the chiral center of the alanine (B10760859) moiety. It would also reveal the intricate network of intermolecular interactions, such as hydrogen bonding, that dictates the packing of the molecules in the crystal. However, at present, no public crystallographic data from single crystal X-ray diffraction studies of N-Methoxyacetyl-L-alanine are available.

Powder X-Ray Diffraction for Crystalline Nature and Phase Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to confirm the crystalline nature of a bulk sample, identify its crystal phase, and assess its purity. A PXRD pattern for N-Methoxyacetyl-L-alanine would consist of a unique set of diffraction peaks, the positions and intensities of which are characteristic of its crystal lattice. This "fingerprint" could be used for routine identification and quality control. Currently, there are no published powder diffraction patterns specifically for N-Methoxyacetyl-L-alanine.

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups. For N-Methoxyacetyl-L-alanine, one would expect to observe characteristic absorption bands for the N-H and C=O stretching of the amide group, the C-O stretching of the ether and carboxylic acid groups, and various C-H stretching and bending vibrations. While FTIR spectra for related compounds like methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-Alaninate are documented, a specific, detailed analysis of the FTIR spectrum for N-Methoxyacetyl-L-alanine is not available in the scientific literature. researchgate.net

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It provides information on molecular vibrations, particularly those involving non-polar bonds, which may be weak or absent in an FTIR spectrum. A Raman spectrum of N-Methoxyacetyl-L-alanine would offer further details on the skeletal vibrations of the molecule and the vibrations of the non-polar methyl group. As with other techniques, dedicated Raman spectroscopic studies on this specific compound have not been reported.

Vibrational Circular Dichroism (VCD) for Chiral Structural Information

Vibrational Circular Dichroism (VCD) is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms, providing detailed conformational and absolute configuration information in solution. A VCD analysis of N-Methoxyacetyl-L-alanine would be particularly insightful for understanding its solution-state conformation and the influence of the methoxyacetyl group on the chiral alanine core. While VCD studies have been performed on L-alanine and its dipeptides, no such data exists for N-Methoxyacetyl-L-alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For a molecule like N-Methoxyacetyl-L-alanine, NMR provides detailed information about the chemical environment of each atom, particularly the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei.

Isotopic labeling, while more commonly employed in the study of large proteins and biomolecules, can also be a valuable technique for elucidating the structure and dynamics of smaller molecules like N-Methoxyacetyl-L-alanine. The strategic replacement of ¹²C with ¹³C or ¹⁴N with ¹⁵N can enhance NMR sensitivity and allow for more precise measurements of coupling constants and the determination of through-bond and through-space correlations. For instance, selective ¹³C labeling of the carbonyl groups or the alanine methyl group could be achieved synthetically to aid in the unambiguous assignment of NMR signals. In the context of protein studies, specific labeling of alanine residues is a known method to probe local protein structure and dynamics.

The ¹H NMR spectrum of N-Methoxyacetyl-L-alanine is expected to show distinct signals for each proton. The amide proton (NH) would appear as a doublet due to coupling with the alpha-proton (α-H) of the alanine residue. The α-H, in turn, would be a quartet, being coupled to both the amide proton and the three protons of the methyl group. The methyl protons (CH₃) of the alanine moiety would present as a doublet, coupled to the α-H. The methoxy (B1213986) group would give rise to a singlet for its three protons (OCH₃), and the methylene (B1212753) protons (CH₂) of the acetyl group would also appear as a singlet, as they lack adjacent protons to couple with.

The ¹³C NMR spectrum would similarly provide characteristic signals for each carbon atom. The carbonyl carbons of the amide and carboxylic acid groups would resonate at the downfield end of the spectrum. The α-carbon would be in the mid-field region, while the methyl and methoxy carbons would appear at the upfield end.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methoxyacetyl-L-alanine

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Amide (NH)7.5 - 8.5N/A
α-H4.2 - 4.648 - 52
Alanine CH₃1.3 - 1.516 - 20
Methoxyacetyl CH₂3.9 - 4.170 - 74
Methoxy OCH₃3.3 - 3.558 - 62
Amide C=ON/A170 - 174
Carboxyl C=ON/A175 - 180

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Optical Spectroscopic Investigations

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy state. For N-Methoxyacetyl-L-alanine, the principal chromophores are the amide and the carboxylic acid groups. These groups contain non-bonding electrons (n) on the oxygen and nitrogen atoms, as well as π electrons in the carbonyl double bonds.

The most likely electronic transitions to be observed in the accessible UV region are n → π* transitions. These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital. For the amide and carboxyl groups in N-Methoxyacetyl-L-alanine, these transitions are expected to occur in the range of 200-230 nm. The absorption of L-alanine and its derivatives typically occurs below 300 nm, indicating high transparency in the visible and near-infrared regions. This transparency is a key requirement for materials intended for non-linear optical (NLO) applications.

Table 2: Expected Electronic Transitions for N-Methoxyacetyl-L-alanine in UV Spectroscopy

Chromophore Transition Predicted Wavelength (λmax)
Amiden → π~210 - 230 nm
Carboxylic Acidn → π~200 - 215 nm

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed light. Simple amino acids and their derivatives, such as N-Methoxyacetyl-L-alanine, are generally not considered to be luminescent in their monomeric form in solution. Their excited states, populated by UV absorption, typically relax back to the ground state through non-radiative pathways, such as vibrational relaxation.

However, luminescence can sometimes be induced. For instance, aggregation-induced emission (AIE) is a phenomenon where non-luminescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. While there are no specific reports of AIE for N-Methoxyacetyl-L-alanine, photoluminescence spectroscopy would be the primary technique to investigate such properties. If luminescent, the emission spectrum would provide information about the energy difference between the excited and ground electronic states.

Computational Chemistry and Conformational Analysis

Computational methods like ab initio calculations and Density Functional Theory (DFT) are invaluable for exploring the conformational landscapes of flexible molecules like N-Methoxyacetyl-L-alanine. These methods can be used to calculate the relative energies of different conformations and to identify the most stable structures.

The stable conformations of N-Methoxyacetyl-L-alanine are stabilized by a network of intramolecular interactions. The most significant of these is likely to be intramolecular hydrogen bonding. A hydrogen bond could potentially form between the amide proton (N-H), which acts as a hydrogen bond donor, and one of the carbonyl oxygens (of the amide or the carboxylic acid) or the ether oxygen of the methoxy group, which act as hydrogen bond acceptors.

DFT calculations can be used to predict the geometries and energies of these hydrogen bonds. In addition to hydrogen bonds, dipole-dipole interactions between the polar amide and carboxyl groups also play a crucial role in determining the conformational preferences of the molecule. The alignment of these dipoles can either stabilize or destabilize a particular conformation. The interplay of these intramolecular forces dictates the three-dimensional structure of N-Methoxyacetyl-L-alanine, which in turn governs its physical and chemical properties.

Prediction of Preferred Conformational Preferences and Turn Structures

The conformational landscape of N-acylated amino acids is of significant interest as it provides fundamental insights into the folding preferences of polypeptide chains and is crucial for the rational design of peptidomimetics and other biologically active molecules. While direct experimental or extensive computational studies on the conformational preferences and turn structures of N-Methoxyacetyl-L-alanine are not widely available in the current body of scientific literature, predictions can be made based on the well-studied, structurally analogous compound, N-acetyl-L-alanine, and its derivatives.

The primary difference between N-Methoxyacetyl-L-alanine and N-acetyl-L-alanine lies in the substitution on the acetyl group (a methoxy group, -OCH3, versus a methyl group, -CH3). This substitution is expected to influence the conformational equilibrium through steric and electronic effects, such as the potential for additional intramolecular interactions and altered dipole moments.

Computational studies, particularly using ab initio and Density Functional Theory (DFT) methods, have been instrumental in mapping the potential energy surface of N-acetylated amino acid amides. For instance, detailed analyses of N-acetyl-L-alanine N',N'-dimethylamide have revealed several low-energy conformations. nih.govresearchgate.net These studies provide a robust framework for predicting the likely conformational behavior of N-Methoxyacetyl-L-alanine.

The key dihedral angles that define the backbone conformation are φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N). The relative energies of different conformers are determined by a delicate balance of intramolecular hydrogen bonds (such as N-H···O=C), van der Waals interactions, and dipole-dipole interactions.

Based on the analysis of N-acetyl-L-alanine N',N'-dimethylamide, the alanine residue in such a context shows a preference for an extended conformation. nih.govhmdb.ca This extended structure is a common motif in polypeptides. Furthermore, specific conformations that are characteristic of the (i+1)th position of various β-turns are also predicted to be energetically favorable. nih.govhmdb.ca

The predicted low-energy conformations for a model compound like N-acetyl-L-alanine N',N'-dimethylamide are summarized in the table below. It is anticipated that N-Methoxyacetyl-L-alanine would exhibit a similar conformational profile, with possible minor shifts in the dihedral angles and relative energies.

Table 1: Predicted Low-Energy Conformers and Their Association with Turn Structures based on N-acetyl-L-alanine N',N'-dimethylamide analog nih.govresearchgate.net

ConformerDihedral Angle (φ, ψ)Relative Energy (kcal/mol)Associated Turn Structure
Extended (-154°, 160°)0.00-
βVIb-turn like (-123°, 116°)0.23(i+1)th position of βVIb turn
βII/βVIa-turn like (-67°, 113°)0.81(i+1)th position of βII/βVIa turn
βIII/βIII'-turn like (-67°, -36°)1.12Central position of βIII/βIII' turn
βI/βI'-turn like (114°, -60°)1.48(i+1)th position of βI/βI' turn

Data is based on ab initio/DFT calculations for N-acetyl-L-alanine N',N'-dimethylamide and serves as a predictive model for N-Methoxyacetyl-L-alanine.

Biological Activities and Academic Applications of N Methoxyacetyl L Alanine and Its Derivatives

Applications in Pharmaceutical Research

N-acylated amino acids are a class of molecules with significant interest in pharmaceutical research due to their involvement in a wide array of physiological and pathological processes. wikipedia.org These compounds, characterized by a fatty acyl group linked to an amino acid, function as signaling molecules and are explored as intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). wikipedia.orgprecedenceresearch.com

N-Methoxyacetyl-L-alanine and its related N-acyl amino acids serve as important synthetic intermediates or chiral synthons in drug discovery. The inherent chirality of the L-alanine backbone is a valuable feature for the stereospecific synthesis of complex pharmaceutical molecules. The attachment of the methoxyacetyl group modifies the compound's lipophilicity and reactivity, making it a versatile building block. cymitquimica.com While specific drugs derived directly from N-Methoxyacetyl-L-alanine are not extensively documented in public literature, the general class of N-acyl amino acids is integral to synthetic chemistry. cymitquimica.com Their structure allows them to be used in creating larger molecules with precise three-dimensional arrangements, which is critical for therapeutic efficacy and selectivity.

The unique structures of N-acyl amino acids make them valuable as tools for pharmacological research. They have been described as flexible instruments for probing novel binding sites on membrane proteins like G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.govnih.gov This capability is crucial for understanding receptor function and for the development of new drugs targeting these sites.

In a practical application demonstrating the potential of this chemical class, a derivative, poly(N-methacryloyl-L-alanine acid), was synthesized and grafted onto chitosan (B1678972) microspheres. nih.gov These functionalized microspheres were then used as a novel adsorbent in a solid-phase extraction method coupled with mass spectrometry to detect and quantify trace heavy metal ions in food samples. nih.gov This work illustrates how N-acylated alanines can be polymerized into new materials for sensitive and selective biosensor development. nih.gov

While research on the specific biological activity of N-Methoxyacetyl-L-alanine is limited, the broader class of N-acyl amino acids (NAAAs) exhibits a wide range of biological functions in various disease models. wikipedia.orgfrontiersin.org These endogenous signaling molecules are involved in processes such as inflammation, cell migration, cancer, and neurodegenerative diseases. wikipedia.orgfrontiersin.org

Studies on different N-acyl alanine (B10760859) derivatives have revealed specific activities. For instance, N-arachidonoyl alanine has been shown to modulate the function of calcium ion channels and inhibit glycine (B1666218) transporters, and it displays activity in in-vivo inflammation assays. nih.gov Furthermore, several N-acyl alanines have demonstrated antiproliferative effects in vitro. mdpi.com The parent amino acid, L-alanine, has also been studied for its metabolic effects, such as activating AMP-activated protein kinase (AMPK) in liver cells, which helps modulate systemic glucose metabolism. nih.gov In other non-clinical models, exogenous L-alanine was found to promote the phagocytosis of multidrug-resistant bacteria by macrophages, suggesting a role in host defense. embopress.org These findings for related compounds underscore the therapeutic potential and diverse biological activities that N-acylated alanines can possess.

Reported Biological Activities of L-Alanine and Related N-Acyl Amino Acids in Disease Models

CompoundBiological ActivityModel SystemReference
N-acyl alanines (general)Antiproliferative effectsIn vitro mdpi.com
N-arachidonoyl alanineModulation of N-type and T-type calcium channels; inhibition of glycine transporter GLYT2Cellular assays nih.gov
N-acyl amino acids (general)Signaling roles in inflammation, cancer, and neurodegenerative diseaseGeneral biological systems wikipedia.org
L-AlanineActivation of hepatic AMP-activated protein kinase (AMPK), improvement of glucose toleranceCultured hepatic cells and mice models nih.gov
L-AlaninePromotes macrophage phagocytosis of multidrug-resistant bacteriaCultured macrophages and mice models embopress.org

Contributions to Agrochemical Sciences

The most prominent and well-documented application of N-Methoxyacetyl-L-alanine derivatives is in the field of agrochemical science, particularly in the synthesis of fungicides.

A derivative of N-methoxyacetyl-alanine is a key intermediate in the synthesis of the systemic fungicide Metalaxyl. google.comnih.govgoogle.com The chemical name for Metalaxyl is Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate. nih.govepa.gov The synthesis involves reacting a methyl alanine derivative, specifically Methyl N-(2,6-dimethylphenyl)alaninate, with methoxyacetyl chloride. google.com This process yields Metalaxyl, a widely used agricultural fungicide that protects crops by inhibiting protein synthesis in Oomycete fungi. google.com The N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine moiety is also recognized as a major soil and groundwater metabolite of Metalaxyl. herts.ac.uk

Synthesis of Metalaxyl from Alanine Derivatives

Reactant 1Reactant 2ProductProduct ClassReference
Methyl N-(2,6-dimethylphenyl)alaninateMethoxyacetyl chlorideMetalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alaninate)Fungicide google.comnih.gov

Material Science and Biomedical Applications

The principles of using N-acylated amino acids as functional molecules extend into material science. Their biocompatibility and versatile chemical nature make them suitable for creating novel materials with biomedical applications. As previously mentioned, a derivative named poly(N-methacryloyl-L-alanine acid) was used to create functionalized chitosan microspheres. nih.gov In this work, the N-methacryloyl-L-alanine monomer was grafted onto the chitosan polymer backbone through free-radical polymerization. nih.gov The resulting material exhibited an enhanced ability to adsorb and separate heavy metal ions, demonstrating its utility for purification and analytical purposes in food safety and environmental monitoring. nih.gov This application highlights the potential of using N-acylated alanines as monomers to build advanced, functional biomaterials.

Surface Functionalization of Nanoparticles for Regenerative Medicine

Direct studies detailing the use of N-methoxyacetyl-L-alanine for the surface functionalization of nanoparticles are not prominent in current research. However, the chemical nature of the compound suggests a strong potential for such applications. N-acylated amino acids are frequently explored for modifying biomaterial surfaces.

The structure of N-methoxyacetyl-L-alanine offers two key features for nanoparticle functionalization. The terminal carboxylic acid group of the alanine moiety can serve as an anchor, forming covalent bonds or strong electrostatic interactions with the surface of metallic or metal oxide nanoparticles (e.g., gold, iron oxide, hydroxyapatite). The N-methoxyacetyl group would then form the new outer surface of the nanoparticle, modulating its physicochemical properties. This modification can influence hydrophilicity, charge, and steric hindrance, which are critical factors in preventing nanoparticle aggregation and reducing non-specific protein adsorption, thereby improving biocompatibility and circulation time in biological systems.

Design of Biocompatible Materials

There is no specific research focused on using N-methoxyacetyl-L-alanine as a primary component in biocompatible material design. Nevertheless, its characteristics are relevant to this field. The incorporation of amino acid derivatives into polymers and hydrogels is a common strategy to enhance biocompatibility, as these units can mimic natural peptides and proteins.

N-terminal capping of peptides with acetyl groups is a known strategy to increase their resistance to degradation by proteases. nih.gov The methoxyacetyl group on N-methoxyacetyl-L-alanine would similarly protect the N-terminus, making materials that incorporate this molecule potentially more stable in physiological environments. Furthermore, N-acyl amino acids are an endogenous class of signaling molecules, suggesting that materials presenting these structures may have favorable interactions with cells and tissues. nih.govmdpi.com The ether oxygen within the methoxyacetyl group can also participate in hydrogen bonding, potentially influencing the self-assembly and mechanical properties of materials like hydrogels.

Biochemical and Microbiological Research

Model Compounds for Peptide Synthesis and Protein Folding Studies

While N-methoxyacetyl-L-alanine is not cited as a canonical model compound, its structure is highly relevant to studies in peptide chemistry and protein folding. The N-methoxyacetyl group serves as an "N-cap," a feature known to be crucial for nucleating and stabilizing α-helical structures in peptides. mdpi.comacs.org This capping is achieved by providing a hydrogen bond acceptor for the free amide protons at the beginning of a helix, a role the carbonyl and ether oxygens of the methoxyacetyl group could fulfill. acs.orgrsc.org

In peptide synthesis, N-capping is a fundamental strategy. Acetylation of the N-terminus prevents the peptide from elongating further and neutralizes the positive charge of the terminal amine, which can be critical for mimicking native proteins where the N-terminus is often acetylated. nih.govnih.gov Using N-methoxyacetyl-L-alanine or attaching a methoxyacetyl group to the N-terminus of a synthetic peptide could therefore be a valuable tool for investigating the initiation of protein folding and for creating stable, helical peptide scaffolds for various therapeutic or diagnostic applications.

Table 1: Physicochemical Properties of N-Methoxyacetyl-L-Alanine
Property Value
IUPAC Name(2S)-2-(methoxyacetamido)propanoic acid
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
StructureCH₃OCH₂C(=O)NHCH(CH₃)COOH
Key Functional GroupsCarboxylic Acid, Amide, Ether

Studies on Hydrogen Bonding in Aqueous and Biological Environments

Specific hydrogen bonding studies on N-methoxyacetyl-L-alanine are not available. However, its structure presents multiple sites for hydrogen bonding, which would be critical to its behavior in aqueous solutions. The molecule contains:

Hydrogen Bond Donors: The amide N-H and the carboxylic acid O-H.

Hydrogen Bond Acceptors: The amide C=O, the carboxylic acid C=O, the carboxylic acid O-H, and the ether oxygen.

The presence of the ether oxygen in the methoxyacetyl group, in addition to the amide carbonyl, provides a rich array of hydrogen bond accepting capabilities. In an aqueous environment, water molecules would interact extensively with these sites. These interactions govern the compound's solubility and its conformational preferences. The N-capping effect, crucial for protein folding, is fundamentally driven by the formation of intramolecular hydrogen bonds that compete with intermolecular hydrogen bonds with water. rsc.org Therefore, N-methoxyacetyl-L-alanine could serve as a simple model system to study the thermodynamics of these competing interactions.

Influence on Microbial Metabolism and Growth in Bacterial Systems

There is no direct evidence documenting the influence of N-methoxyacetyl-L-alanine on microbial systems. However, its potential metabolic fate can be hypothesized. Many microorganisms possess enzymes capable of hydrolyzing N-acylated amino acids. uniprot.org An N-acyl-amino acid amidohydrolase could potentially cleave the amide bond of N-methoxyacetyl-L-alanine.

This cleavage would yield two products: L-alanine and methoxyacetic acid .

L-alanine is a standard amino acid that most bacteria can readily use as a source of carbon, nitrogen, and energy.

Methoxyacetic acid could be further metabolized, potentially as a carbon source, depending on the specific enzymatic capabilities of the microorganism.

Therefore, N-methoxyacetyl-L-alanine could conceivably act as a nutrient source to support microbial growth. Conversely, the release of methoxyacetic acid could also have inhibitory or toxic effects on certain species, or alter the pH of the surrounding medium, thereby influencing microbial community structure.

Potential Allelopathic Roles in Ecological Interactions

No studies have identified N-methoxyacetyl-L-alanine as an allelochemical. Allelopathy involves the production of biomolecules by one organism that affect the growth, survival, or reproduction of others. Known allelochemicals are a structurally diverse group of secondary metabolites, including compounds with acyl chains like fatty acids. nih.gov

While L-alanine itself is a primary metabolite and unlikely to be a potent allelochemical, its acylation changes its character. N-acyl amino acids are known to have diverse bioactive roles. nih.govmdpi.com It is conceivable that N-methoxyacetyl-L-alanine, if secreted by a plant or microorganism, could influence neighboring organisms. Its effects would depend on its concentration, stability in the environment, and the ability of other organisms to metabolize or be inhibited by it. However, without direct experimental evidence, its role in allelopathy remains entirely speculative.

Table 2: Potential Functional Roles of Constituent Moieties
Molecular Component Potential Function / Role
L-Alanine Base Provides the chiral amino acid backbone. nih.gov The carboxylic acid group acts as a reactive handle for surface conjugation. Can be metabolized as a carbon/nitrogen source if the acyl group is cleaved. uniprot.org
N-Methoxyacetyl Group Acts as an N-terminal "cap," protecting against enzymatic degradation and neutralizing charge. nih.gov Stabilizes peptide secondary structures (e.g., α-helices) via hydrogen bonding. mdpi.comrsc.org Modulates the hydrophilicity and surface properties of materials or nanoparticles. The ether linkage provides an additional hydrogen bond acceptor site.

Coordination Chemistry and Metal Complexation of N-Acyl-L-Alanine Derivatives

Formation of Metal-Ligand Complexes with Transition Ions

The coordination of N-acylated amino acids with transition metal ions is a field of interest due to the diverse structural possibilities and potential applications in catalysis and materials science. While direct studies on N-methoxyacetyl-L-alanine are absent, the fundamental principles of coordination chemistry suggest that it would act as a ligand through its carboxylate oxygen atoms and potentially the amide oxygen.

The formation of such complexes typically involves the deprotonation of the carboxylic acid group, allowing for the formation of a coordinate bond with the metal center. The N-acyl group, in this case, methoxyacetyl, can influence the steric and electronic properties of the ligand, thereby affecting the geometry and stability of the resulting metal complex. The presence of the chiral center in the L-alanine backbone introduces the potential for the formation of chiral metal complexes, which is of significant interest for asymmetric catalysis.

General studies on L-alanine complexation with transition metals, such as vanadium(III), have shown the formation of mononuclear species where alanine acts as a bidentate ligand, coordinating through both the carboxylate oxygen and the amino nitrogen. nih.gov However, in N-acylated alanine derivatives, the amide nitrogen is generally not available for coordination. Instead, the carbonyl oxygen of the acyl group might participate in chelation, leading to different coordination modes.

Further research is required to specifically elucidate the coordination behavior of N-methoxyacetyl-L-alanine with various transition metal ions and to characterize the resulting complex structures.

Chiral Recognition and Complexation with Lanthanide Ions

The interaction of chiral ligands with lanthanide ions is a vibrant area of research, driven by the unique luminescent and magnetic properties of these elements, which can be harnessed for applications in chiral sensing and imaging. While direct evidence for N-methoxyacetyl-L-alanine complexation with lanthanide ions is not documented, a significant study on the closely related N-acetyl-L-alanine provides a strong model for its potential behavior. rsc.org

In this study, the reaction of N-acetyl-L-alanine (and its D-enantiomer) with yttrium (Y) and dysprosium (Dy) salts resulted in the formation of high-nuclearity chiral lanthanide-oxo clusters. rsc.org This demonstrates that N-acylated alanines can act as effective chiral ligands to induce the formation of complex, enantiomerically pure metal-organic architectures.

Research Findings on N-acetyl-L-alanine Lanthanide Complexes:

A study by Zheng and colleagues detailed the synthesis and characterization of two pairs of enantiomerically pure, high-nuclearity lanthanide-oxo clusters using N-acetyl-L-alanine and N-acetyl-D-alanine as chiral ligands. rsc.org The resulting complexes were identified as [Y₁₄(L)₁₆(μ₃-OH)₁₆(H₂O)₂₀]·(ClO₄)₁₀·xH₂O and [Dy₁₄(L)₁₆(μ₃-OH)₁₆(H₂O)₂₀]·(ClO₄)₁₀·xH₂O, where L represents the deprotonated N-acetyl-alaninato ligand. rsc.org

This research provides compelling evidence that N-acylated L-alanine derivatives can effectively transfer their chirality to a resulting metal complex, leading to the formation of sophisticated, chiral supramolecular structures. The methoxyacetyl group in the target compound of this article would likely play a similar role to the acetyl group in N-acetyl-L-alanine, facilitating complexation and inducing chirality in the resulting lanthanide complexes.

Advanced Analytical Method Development for N Methoxyacetyl L Alanine and Its Stereoisomers

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation of amino acids and their derivatives. researchgate.net Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely used for their efficiency and accuracy in separating complex mixtures. researchgate.net For N-Methoxyacetyl-L-alanine, which is a modified amino acid, these techniques are adapted to resolve its stereoisomers. The choice between methods often depends on the sample matrix, required sensitivity, and the specific analytical question, such as determining enantiomeric purity or quantifying trace levels. researchgate.netsigmaaldrich.com

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a particularly powerful technique for the analysis of chiral compounds like N-Methoxyacetyl-L-alanine. It offers high resolution, sensitivity, and specificity, making it ideal for distinguishing between enantiomers (N-Methoxyacetyl-L-alanine and N-Methoxyacetyl-D-alanine) and other structural isomers. researchgate.netmdpi.com

Two primary strategies are employed for the chiral separation of amino acid derivatives via LC-MS/MS:

Direct Separation using Chiral Stationary Phases (CSPs): This approach utilizes a column where the stationary phase is itself chiral. Chiral recognition mechanisms, such as inclusion complexation with cyclodextrin-based phases (e.g., CHIROBIOTIC) or interactions with protein-based phases, allow for the differential retention of enantiomers. sigmaaldrich.com This enables their separation and subsequent detection by the mass spectrometer. The mobile phase composition, including the type of organic modifier and additives, is optimized to achieve baseline separation. sigmaaldrich.commdpi.com

Indirect Separation via Chiral Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18). nih.govresearchgate.net The separated diastereomers are then detected by MS/MS. This approach is widely used and is compatible with many common LC-MS systems. nih.gov

The MS/MS detector provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM). nih.gov This allows for accurate quantification even in complex biological matrices. nih.govnih.gov

Table 1: Illustrative UPLC-MS/MS Parameters for Chiral Amino Acid Derivative Analysis

ParameterSettingPurpose / Rationale
Chromatography System UPLCProvides higher resolution and faster analysis times compared to conventional HPLC. mdpi.com
Column (Direct Method) Chiral Stationary Phase (e.g., Lux Cellulose-3, CHIROBIOTIC T)Enables direct enantiomeric separation based on differential interactions. sigmaaldrich.commdpi.com
Column (Indirect Method) Achiral Reversed-Phase (e.g., C18)Separates diastereomers formed after chiral derivatization. nih.gov
Mobile Phase Acetonitrile/Methanol and Water with additives (e.g., Ammonium Acetate, Formic Acid)Organic modifiers control elution strength, while additives improve peak shape and ionization efficiency. mdpi.com
Ionization Source Electrospray Ionization (ESI), Positive or Negative ModeESI is a soft ionization technique suitable for polar molecules like amino acid derivatives, minimizing fragmentation in the source. nih.gov
Detection Tandem Mass Spectrometry (MS/MS)Provides high specificity and sensitivity for quantification. researchgate.net
Scan Mode Multiple Reaction Monitoring (MRM)Selectively monitors specific ion transitions for the analyte, increasing signal-to-noise and quantification accuracy. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to improve the analytical characteristics of a target compound. For N-Methoxyacetyl-L-alanine, derivatization can be employed to enhance detection sensitivity, improve chromatographic separation, and enable chiral resolution. thermofisher.commdpi-res.com

Several strategies exist:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on polar functional groups (carboxyl and amine groups) with trimethylsilyl (B98337) groups. thermofisher.com This increases the volatility and thermal stability of the amino acid derivative, making it suitable for analysis by Gas Chromatography (GC-MS). thermofisher.com

Acylation/Esterification: These reactions are also common for GC analysis, converting the non-volatile amino acid derivative into a more volatile form. cat-online.com

Chiral Derivatization for LC-MS: This is a key strategy for indirect chiral separations. A chiral derivatizing agent of high enantiomeric purity is reacted with the analyte. For an amine-containing compound like an amino acid, reagents targeting the amine group are used. Examples of advanced chiral derivatizing agents include:

Marfey's Reagent (l-FDAA) and its analogs like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). nih.gov These reagents react with the primary or secondary amine of the amino acid to form diastereomers that can be readily separated on a reversed-phase column. nih.gov l-FDLA has been shown to offer high sensitivity and good separation for many amino acids. nih.gov

N-(4-nitrophenoxycarbonyl)-L-phenylalanine 2-methoxyethyl ester ((S)-NIFE): This reagent has been successfully used for the chiral separation of amino acid enantiomers in various biological samples, demonstrating its utility in complex matrices. semanticscholar.org

o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. mdpi-res.com By using a chiral thiol, such as N-acetyl-L-cysteine (NAC), diastereomeric derivatives are formed, which can then be separated chromatographically. mdpi-res.com

The choice of derivatization reagent depends on the analytical platform (GC or LC), the functional groups present on the analyte, and the desired enhancement in detection. nih.gov

Table 2: Common Derivatization Reagents for Amino Acid Analysis

Derivatizing ReagentTarget Functional GroupAnalytical PlatformPurpose
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) Amine, CarboxylGC-MSIncreases volatility and thermal stability. thermofisher.com
l-FDLA (Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide) AmineLC-MS/MSForms diastereomers for indirect chiral separation; enhances UV and MS detection. nih.gov
(S)-NIFE AmineLC-MS/MSForms diastereomers for the chiral analysis of amino acids in biological materials. semanticscholar.org
OPA / Chiral Thiol (e.g., N-acetyl-L-cysteine) Primary AmineHPLC-Fluorescence, LC-MSForms fluorescent, diastereomeric derivatives for chiral separation. mdpi-res.com
AQC (6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate) Primary/Secondary AminesLC-MS/MSPre-column derivatization to improve chromatographic retention and detection. nih.gov

Strategies for Chiral Purity Assessment and Racemization Studies

Assessing the chiral purity of N-Methoxyacetyl-L-alanine is crucial, as the biological or chemical properties of the L- and D-enantiomers can differ significantly. researchgate.net Racemization is the process by which an enantiomerically pure compound converts into a mixture of both enantiomers, potentially compromising the compound's efficacy or specificity. sciencemadness.org

Strategies for chiral purity assessment are centered on the chromatographic methods described previously. The goal is to separate the L-enantiomer from the D-enantiomer and quantify their relative proportions. The result is often expressed as enantiomeric excess (% ee).

Racemization studies investigate the conditions under which N-Methoxyacetyl-L-alanine might lose its stereochemical integrity. For N-acetylated amino acids, racemization can be a concern, particularly during chemical synthesis or under certain processing and storage conditions. mdpi.com Factors that can promote racemization include:

Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization. sciencemadness.org

pH: Both strongly acidic and basic conditions can catalyze the racemization of amino acids, often through the enolization of the carbonyl group. sciencemadness.org

Catalysts: The presence of certain aldehydes or metal ions can accelerate the rate of racemization. sciencemadness.org

Reaction Conditions: During chemical reactions, such as peptide coupling, the activation of the carboxyl group can increase the acidity of the α-proton, making the compound susceptible to racemization. mdpi.com

By using a validated chiral separation method (UPLC-MS/MS), samples of N-Methoxyacetyl-L-alanine can be subjected to various stress conditions (e.g., heat, extreme pH) over time. The samples are analyzed at different time points to monitor the formation of the D-enantiomer, allowing for the determination of the racemization rate under specific conditions. mdpi.com These studies are vital for defining stable manufacturing, formulation, and storage protocols.

Future Research Directions for N Methoxyacetyl L Alanine

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of N-acyl amino acids, including N-Methoxyacetyl-L-alanine, is a critical area of research. rsc.org Current methods for producing N-acyl amides often involve the reaction of an amino acid with an acyl chloride in the presence of a base. ontosight.ai For instance, the synthesis of Alanine (B10760859), N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-, utilizes the reaction of alanine with 2,6-dimethylaniline (B139824) and methoxyacetyl chloride. ontosight.ai However, the pursuit of more efficient, environmentally friendly, and versatile synthetic routes is a key objective for future research.

Future investigations could focus on the development and application of novel catalytic systems. Biocatalysts, such as enzymes from the ANL superfamily, have shown promise in the production of fatty acyl amides. rsc.org Research into enzymes like the TamA ANL domain, which can generate a range of acyl adenylates for reaction with various amines, could be expanded to include the synthesis of N-Methoxyacetyl-L-alanine. rsc.org Engineering these enzymes to broaden their substrate specificity could lead to more efficient and targeted production of this specific compound. rsc.org

Another promising avenue is the exploration of carbonylation reactions, which have been used for the synthesis of N-acyl amino acids. wikipedia.org Further research into homogeneous catalysis, potentially using transition metals like ruthenium or palladium, could offer alternative and potentially more sustainable synthetic pathways.

In-Depth Elucidation of Molecular Mechanisms of Action

While the broader class of N-acyl amino acids (NAAAs) is recognized for its role in biological signaling, the specific molecular mechanisms of N-Methoxyacetyl-L-alanine are not yet fully understood. nih.gov NAAAs are known to be involved in various physiological and pathological processes, and some exhibit antiproliferative effects. nih.gov Future research should aim to pinpoint the precise molecular targets and signaling pathways modulated by N-Methoxyacetyl-L-alanine.

Investigations could explore its potential interactions with receptors, enzymes, and ion channels. nih.gov For example, the study of related compounds like N-arachidonoyl glycine (B1666218) (NA-Gly) has revealed its role as an endogenous inhibitor of both COX-2 and FAAH, although the biological significance of this is still under investigation. nih.gov Similar detailed studies are needed for N-Methoxyacetyl-L-alanine to determine if it shares these or other inhibitory or modulatory activities.

Furthermore, understanding how N-Methoxyacetyl-L-alanine is biosynthesized and metabolized within biological systems is crucial. Research into the enzymes responsible for its formation, such as potential involvement of aminoacyl-tRNA synthetases, and its degradation, possibly through hydrolases like fatty acid amide hydrolase (FAAH), would provide significant insights. nih.govmdpi.comchapman.edu

Diversification of Applications in Emerging Scientific Fields

The potential applications of N-Methoxyacetyl-L-alanine and its derivatives are broad, spanning pharmaceuticals, agrochemicals, and materials science. ontosight.ai The unique structure conferred by the methoxyacetyl group may influence its biological activity and physical properties, opening up new avenues for its use. ontosight.ai

In the field of materials science, for example, derivatives of L-alanine have been used to create novel polymers. Poly (N-methacryloyl-L-alanine acid) grafted chitosan (B1678972) microspheres have been synthesized for the detection of trace metal elements. nih.gov Future research could explore the potential of N-Methoxyacetyl-L-alanine as a monomer or functional component in the development of new biocompatible or biodegradable polymers with specific properties.

In the pharmaceutical and agrochemical sectors, the structural similarity of N-Methoxyacetyl-L-alanine to other biologically active N-acyl amino acids suggests its potential as a lead compound for drug discovery or as a component in the design of novel pesticides or plant growth regulators. ontosight.ainih.gov Systematic screening of its biological activities against a wide range of targets is a necessary step in this direction.

Development of Advanced Spectroscopic and Computational Models

To fully understand the structure-function relationship of N-Methoxyacetyl-L-alanine, the development and application of advanced analytical and computational tools are essential. Spectroscopic techniques are powerful for characterizing the structure and properties of molecules. mdpi.com

Future research should employ a range of advanced spectroscopic methods, such as multidimensional NMR, circular dichroism (CD), and optical rotatory dispersion (ORD), to study the conformation of N-Methoxyacetyl-L-alanine in different solvent environments. mdpi.comacs.org These techniques can provide detailed information about the three-dimensional structure of the molecule, which is crucial for understanding its interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for L-Alanine, N-(methoxyacetyl)-(9CI), and what key steps ensure regioselectivity?

  • Methodology : The compound is typically synthesized via acylation of L-alanine. Steps include:

Amino Protection : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the α-amino group of L-alanine .

Methoxyacetyl Introduction : React the protected alanine with methoxyacetic acid activated by coupling reagents (e.g., DCC/HOBt) or as an active ester (e.g., NHS ester) .

Deprotection : Remove the protecting group under mild acidic (Boc) or basic (Fmoc) conditions .

  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-acylation.

Q. Which spectroscopic techniques are most effective for characterizing L-Alanine, N-(methoxyacetyl)-(9CI)?

  • Methodology :

  • NMR Spectroscopy :
  • ¹H NMR : Methoxyacetyl protons appear as a singlet (~δ 3.3–3.5 ppm). The α-proton of alanine shows splitting due to chiral center (~δ 3.8–4.2 ppm) .
  • ¹³C NMR : Carbonyl groups (amide: ~δ 170–175 ppm; methoxyacetyl: ~δ 165–170 ppm) .
  • IR Spectroscopy : Strong absorption bands for amide C=O (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ ion) .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodology :

  • Building Block : Used to introduce methoxyacetyl-modified residues into peptides, altering solubility or stability .
  • Orthogonal Protection : The methoxyacetyl group can serve as a temporary protecting group during SPPS, removed via hydroxylamine .
    • Example : Incorporation into antifungal peptide analogs, leveraging its structural similarity to agrochemical derivatives like metalaxyl .

Advanced Research Questions

Q. How does the methoxyacetyl group impact the compound’s stability under physiological conditions?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 2–8) at 37°C. Monitor degradation via HPLC and kinetic modeling .
  • Enzymatic Stability : Test resistance to proteases (e.g., trypsin) and amidases using LC-MS/MS to identify cleavage products .
    • Findings : Methoxyacetyl groups generally enhance resistance to enzymatic degradation compared to acetylated analogs but may hydrolyze under alkaline conditions .

Q. What strategies address enantiomeric purity challenges during synthesis?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate D/L enantiomers .
  • Asymmetric Synthesis : Employ enzymatic catalysis (e.g., lipases) for stereoselective acylation of L-alanine .
    • Data Table :
Resolution MethodPurity (%)Retention Time (min)
Chiral HPLC≥99% ee12.5 (L-form), 14.2 (D-form)
Enzymatic95% eeN/A

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 targets (e.g., CYP51), comparing affinity to metalaxyl .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
    • Key Insight : The methoxyacetyl group may sterically hinder binding to non-target enzymes, reducing off-target effects .

Contradictions and Limitations

  • Stereochemical Activity : While the R-enantiomer of metalaxyl (mefenoxam) is bioactive, the L-configuration in this compound may limit fungicidal utility but enhance peptide compatibility .
  • Stability vs. Reactivity : Methoxyacetyl’s resistance to hydrolysis improves peptide half-life but complicates deprotection in SPPS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.